3-PHENYL-5-[({4-PHENYL-5-[(THIOPHEN-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1,2,4-OXADIAZOLE
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Overview
Description
3-PHENYL-5-[({4-PHENYL-5-[(THIOPHEN-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1,2,4-OXADIAZOLE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple aromatic rings and heteroatoms, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-PHENYL-5-[({4-PHENYL-5-[(THIOPHEN-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1,2,4-OXADIAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the 1,2,4-oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The thiophene and triazole moieties are introduced through subsequent reactions involving thiolation and triazole formation, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-PHENYL-5-[({4-PHENYL-5-[(THIOPHEN-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1,2,4-OXADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-PHENYL-5-[({4-PHENYL-5-[(THIOPHEN-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways . The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA or RNA can lead to antiviral or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-5-(benzylthio)isoxazole: Shares structural similarities but differs in the oxadiazole ring.
Imidazole derivatives: Similar heterocyclic compounds with diverse biological activities.
Thiazole derivatives: Known for their antimicrobial and anticancer properties.
Uniqueness
3-PHENYL-5-[({4-PHENYL-5-[(THIOPHEN-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1,2,4-OXADIAZOLE is unique due to its combination of multiple heterocyclic rings and functional groups, which confer a wide range of chemical reactivity and biological activities. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H17N5OS2 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
3-phenyl-5-[[4-phenyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H17N5OS2/c1-3-8-16(9-4-1)21-23-20(28-26-21)15-30-22-25-24-19(14-18-12-7-13-29-18)27(22)17-10-5-2-6-11-17/h1-13H,14-15H2 |
InChI Key |
RJHCGCBEVHOGBY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(N3C4=CC=CC=C4)CC5=CC=CS5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(N3C4=CC=CC=C4)CC5=CC=CS5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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